molecular formula C17H12N2O3S2 B2796050 (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 315692-73-0

(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2796050
CAS No.: 315692-73-0
M. Wt: 356.41
InChI Key: BNMPTYFDWTVPCZ-NVNXTCNLSA-N
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Description

(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O3S2 and its molecular weight is 356.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Leucettamine B analogs, including compounds with structural similarities to (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, have shown promise in cancer chemotherapy. A study highlights the synthesis of such analogs and their testing against cancer cell lines. Notably, the carborane-based compound derived from this family showed significant anticancer activity against SW480 and Mahlavu cell lines, indicating the potential of these compounds in cancer treatment (Hsu et al., 2020).

Applications in Synthesis

The synthesis of various compounds from this compound derivatives has been explored. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides have led to the development of compounds with potential applications in organic synthesis and pharmaceuticals (Kandeel & Youssef, 2001).

Protein Kinase Inhibitors

Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, related to the chemical structure , have been developed and tested for their activity against protein kinases. These compounds, particularly those with nanomolar inhibitory concentrations against DYRK1A, show potential as therapeutic agents for neurological or oncological disorders (Bourahla et al., 2021).

Antimicrobial Activity

Synthesis of derivatives similar to this compound has led to compounds with antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, indicating their potential application in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Synthesis of Electrochromic Materials

Compounds structurally related to this compound have been explored in the synthesis of electrochromic materials. These materials exhibit unique properties such as fast-switching and low bandgap, which are beneficial for various applications in the field of electronics and materials science (Ming et al., 2015).

Properties

IUPAC Name

(5Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16-15(8-11-2-1-5-18-10-11)24-17(23)19(16)12-3-4-13-14(9-12)22-7-6-21-13/h1-5,8-10H,6-7H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMPTYFDWTVPCZ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CN=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C/C4=CN=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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